molecular formula C15H16N4O5S2 B2949765 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea CAS No. 1421524-72-2

1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea

Cat. No.: B2949765
CAS No.: 1421524-72-2
M. Wt: 396.44
InChI Key: OCAJZNJNUURAPX-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzodioxol moiety (1,3-benzodioxol-5-yl) linked to a thiazolo[5,4-c]pyridine scaffold substituted with a methanesulfonyl group. The methanesulfonyl group enhances polarity and may influence binding affinity or metabolic stability. Urea linkages are common in bioactive molecules due to their hydrogen-bonding capacity, which often improves target interaction .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c1-26(21,22)19-5-4-10-13(7-19)25-15(17-10)18-14(20)16-9-2-3-11-12(6-9)24-8-23-11/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJZNJNUURAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to two closely related analogs from the provided evidence:

1-Cyclopentyl-3-{5-[2-(4-Fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea (CAS 1396872-17-5)

  • Substituents : Cyclopentyl group and 4-fluorophenylacetyl instead of benzodioxol and methanesulfonyl.
  • Molecular Weight : 402.49 g/mol (vs. ~430–450 g/mol for the target compound, estimated).
  • Functional Impact : The fluorophenylacetyl group may enhance lipophilicity and blood-brain barrier penetration compared to the polar methanesulfonyl group.

N-{4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride (CAS 1803581-31-8)

  • Core Structure : Lacks the benzodioxol-urea moiety; instead, it is a methanesulfonamide salt.
  • Physicochemical Properties : The hydrochloride salt improves aqueous solubility, whereas the urea derivative may exhibit lower solubility due to its bulky benzodioxol group.

Tabulated Comparison

Property Target Compound 1-Cyclopentyl Analog Methanesulfonamide Hydrochloride
Core Structure Thiazolo-pyridine + benzodioxol-urea Thiazolo-pyridine + cyclopentyl-urea Thiazolo-pyridine + methanesulfonamide
Key Substituents Methanesulfonyl, benzodioxol 4-Fluorophenylacetyl, cyclopentyl Methanesulfonamide (salt form)
Molecular Weight ~430–450 g/mol (estimated) 402.49 g/mol ~300–350 g/mol (estimated)
Solubility Likely moderate (polar urea vs. benzodioxol) Higher lipophilicity High (due to hydrochloride salt)
Potential Targets Kinases, proteases, CNS receptors GPCRs, metabolic enzymes Carbonic anhydrases, ion channels

Pharmacological Implications

  • Urea Linkage : Enhances hydrogen-bonding interactions with targets like kinases or proteases, similar to sulfonylurea-based drugs (e.g., antidiabetics) .
  • Thiazolo-pyridine Scaffold : This scaffold is less explored than imidazo- or pyrrolo-pyridines (), but its sulfur atom may improve metabolic stability .

Structural Validation

Crystallographic data for such compounds are refined using programs like SHELXL () and validated via tools described in . The puckering of the thiazolo-pyridine ring can be analyzed using Cremer-Pople coordinates () .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea is a complex organic molecule that integrates a benzodioxole moiety and a thiazolo-pyridine structure. This compound is of significant interest due to its potential biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O6S2C_{18}H_{19}N_{3}O_{6}S_{2}, with a molecular weight of approximately 437.5 g/mol. The structural components include:

  • Benzodioxole : Known for its sedative and anticonvulsant properties.
  • Thiazolo-pyridine : Associated with various biological activities including antimicrobial and anticancer effects.

Research indicates that compounds with a benzodioxole moiety interact with multiple biological targets. The mechanism can be summarized as follows:

  • Target Interaction : The compound binds to specific receptors or enzymes involved in cellular processes.
  • Cellular Impact : This binding alters signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Antitumor Activity

Studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
Mia PaCa-215
PANC-112
RKO10
LoVo8

The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with specific oncogenic pathways.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

These findings suggest that the compound may be effective against both bacterial and fungal pathogens.

Case Studies

In one notable study, a series of derivatives based on this compound were synthesized and evaluated for their biological activity. The derivatives exhibited varied potency against different cancer cell lines, indicating that structural modifications could enhance efficacy. The study highlighted the importance of the thiazolo-pyridine structure in mediating these effects.

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